[2-(4-Methoxy-benzoylamino)-4-oxo-4H-thiazol-5-ylidene]-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the reaction of 4-methoxybenzamide with thiazole derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes steps such as mixing, heating, and purification to obtain high-purity METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while reduction may produce various amine compounds .
Scientific Research Applications
METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Known for its use in organic synthesis and as a flavoring agent.
Thiazole derivatives: Include compounds like sulfathiazole and ritonavir, which have significant biological activities.
Uniqueness
METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is unique due to its specific structure, which combines a thiazole ring with a methoxybenzamide group.
Properties
Molecular Formula |
C14H12N2O5S |
---|---|
Molecular Weight |
320.32 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-(4-methoxybenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C14H12N2O5S/c1-20-9-5-3-8(4-6-9)12(18)15-14-16-13(19)10(22-14)7-11(17)21-2/h3-7H,1-2H3,(H,15,16,18,19)/b10-7- |
InChI Key |
CMINJRUCZHOFCH-YFHOEESVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N=C2NC(=O)/C(=C/C(=O)OC)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2NC(=O)C(=CC(=O)OC)S2 |
solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.